molecular formula C7H6N2S2 B8291927 1,3-Dihydro-1-(2-thienyl)-2H-imidazole-2-thione

1,3-Dihydro-1-(2-thienyl)-2H-imidazole-2-thione

Cat. No. B8291927
M. Wt: 182.3 g/mol
InChI Key: ALBBYIZMHHXERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05057613

Procedure details

A mixture of 2-isothiocyanatothiophene (16.9 g, 0.12 mol) and aminoacetaldehyde dimethyl acetal (12.6 g, 0.12 mol) in 200 ml toluene is refluxed for 2 hours. After removal of the toluene, the residue is dissolved in 200 ml ethanol and 45 ml conc. HCl added. After the reaction is refluxed for 5 hours, it is poured onto ice. The product is collected and purified by recrystallization.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)=[C:2]=[S:3].CO[CH:11](OC)[CH2:12][NH2:13]>C1(C)C=CC=CC=1>[S:5]1[CH:6]=[CH:7][CH:8]=[C:4]1[N:1]1[CH:11]=[CH:12][NH:13][C:2]1=[S:3]

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
N(=C=S)C=1SC=CC1
Name
Quantity
12.6 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After removal of the toluene
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 200 ml ethanol
ADDITION
Type
ADDITION
Details
45 ml conc. HCl added
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction is refluxed for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
it is poured onto ice
CUSTOM
Type
CUSTOM
Details
The product is collected
CUSTOM
Type
CUSTOM
Details
purified by recrystallization

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)N1C(NC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.